3,4-dimethyl-1H-pyrrole

Overview

Description

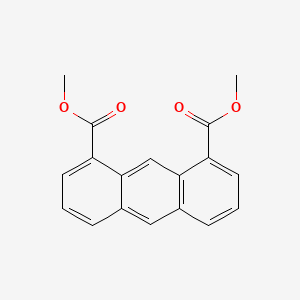

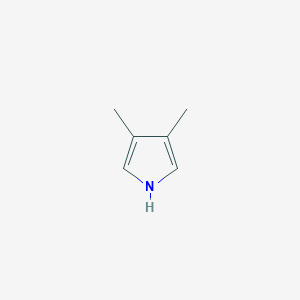

3,4-Dimethyl-1H-pyrrole is a chemical compound with the molecular formula C6H9N . It is a solid substance at room temperature .

Synthesis Analysis

3,4-Dimethyl-1H-pyrrole can be synthesized through various methods. One approach involves the use of facile one-pot, high-yielding reactions to synthesize substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-1H-pyrrole can be viewed using Java or Javascript .

Chemical Reactions Analysis

3,4-Dimethyl-1H-pyrrole can undergo various chemical reactions. For instance, it can react with cyanoacetylpyrazole in refluxing dioxane to form keto dinitriles, which can cyclize to form substituted pyridines .

Physical And Chemical Properties Analysis

3,4-Dimethyl-1H-pyrrole has a density of 0.9±0.1 g/cm3, a boiling point of 171.9±9.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C . It also has a molar refractivity of 30.3±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 100.3±3.0 cm3 .

Scientific Research Applications

Antimicrobial and Antifungal Agents

3,4-dimethyl-1H-pyrrole: derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. These compounds have shown promising activity against various microbial strains. For instance, certain carboxamide and carbohydrazide analogues exhibit potent activity against Aspergillus fumigatus , with minimum inhibitory concentrations (MIC) as low as 0.039 mg/mL . The mode of action involves molecular docking with the active site of sterol 14α-demethylase, suggesting a mechanism that avoids heme iron-related side effects common with other antifungal compounds .

Drug Discovery

The pyrrole moiety, including 3,4-dimethyl-1H-pyrrole , is a fundamental building block in drug design due to its versatility, selectivity, and biocompatibility. It’s extensively used in the synthesis of compounds with a wide range of pharmacological actions, such as antitumor, anti-inflammatory, and cholesterol-reducing drugs . The structural features of pyrrole allow for high therapeutic value in medicinal chemistry.

Material Science

In material science, 3,4-dimethyl-1H-pyrrole derivatives are utilized for their electrical conductivity and stability. They serve as precursors for conducting polymers and materials that are used in electronic devices, sensors, and other applications where controlled electrical properties are essential .

Catalysis

Pyrrole derivatives are known to be effective in catalysis. They are involved in various synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalyzed methods. These compounds can facilitate reactions under mild conditions with excellent yields, making them valuable in green chemistry and sustainable processes .

Polymerization Processes

3,4-dimethyl-1H-pyrrole: is used as a catalyst in polymerization processes. Its derivatives can initiate and control the polymerization of various monomers, leading to the formation of polymers with specific properties. This application is crucial in the production of plastics, resins, and other polymeric materials .

Luminescence Chemistry

In the field of luminescence chemistry, pyrrole derivatives, including 3,4-dimethyl-1H-pyrrole , contribute to the development of luminescent materials. These materials are used in the creation of light-emitting diodes (LEDs), display panels, and other devices that require bright and long-lasting luminescence .

Mechanism of Action

Target of Action

3,4-dimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound . It is known that nitrogen-containing heterocycles play a key role in drug production .

Mode of Action

It is part of the pyrrolopyrazine scaffold, which has exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with the pyrrolopyrazine scaffold, which includes a pyrrole ring, have shown to affect various biological activities . More research is needed to fully understand the affected pathways and their downstream effects.

Result of Action

As part of the pyrrolopyrazine scaffold, it has shown various biological activities . .

Safety and Hazards

Future Directions

Future research on 3,4-dimethyl-1H-pyrrole could focus on the synthesis of new derivatives and their potential applications. For instance, there is potential for the development of new antimicrobial and antifungal agents . Additionally, the synthesis of new pyrrole chalcone derivatives could be explored .

properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87106-17-0 | |

| Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70415920 | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1H-pyrrole | |

CAS RN |

822-51-5 | |

| Record name | 3,4-Dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)